(2-Fluoro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid
Description
Properties
Molecular Formula |
C15H10F4O4 |
|---|---|
Molecular Weight |
330.23 g/mol |
IUPAC Name |
2-[2-fluoro-3-[3-(trifluoromethoxy)phenyl]phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C15H10F4O4/c16-12-10(5-2-6-11(12)13(20)14(21)22)8-3-1-4-9(7-8)23-15(17,18)19/h1-7,13,20H,(H,21,22) |
InChI Key |
TWZWNZADAZPCFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C(=CC=C2)C(C(=O)O)O)F |
Origin of Product |
United States |
Preparation Methods
Biphenyl Core Construction via Cross-Coupling Reactions
The biphenyl backbone is typically assembled using transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling between boronic acids and aryl halides remains the most widely employed method due to its tolerance for functional groups and scalability. For example, coupling 3-bromo-2-fluorophenylboronic acid with 3-(trifluoromethoxy)phenyl halides under palladium catalysis yields the biphenyl intermediate.
Table 1: Comparative Analysis of Cross-Coupling Conditions
Sequential Fluorination and Trifluoromethoxy Functionalization
Regioselective fluorination is achieved through Balz-Schiemann reactions or modern electrophilic fluorinating agents like Selectfluor®. The trifluoromethoxy group is introduced via Ullmann-type coupling using CuI catalysts or through nucleophilic displacement of nitro groups with trifluoromethoxide salts.
Critical Considerations:
- Temperature control (-20°C to 0°C) prevents decomposition of trifluoromethoxy intermediates
- Anhydrous conditions (MgSO₄ molecular sieves) enhance reaction efficiency
Hydroxyacetic Acid Moiety Incorporation
The hydroxyacetic acid group is introduced through one of three pathways:
- Nucleophilic Displacement: Reaction of the biphenyl bromide with glycolic acid under Mitsunobu conditions (DIAD, PPh₃)
- Oxidative Functionalization: MnO₂-mediated oxidation of a vicinal diol followed by acid hydrolysis
- Protecting Group Strategy: Use of photolabile groups (e.g., o-nitrobenzyl) to mask the carboxylic acid during earlier synthetic stages, removed via UV irradiation
Table 2: Hydroxyacetic Acid Installation Methods
| Method | Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Mitsunobu Conditions | DIAD, PPh₃, THF | 67 | 92.4 |
| Oxidative Functionalization | MnO₂, AcOH, H₂O | 58 | 88.1 |
| Photodeprotection | UV 365 nm, MeCN/H₂O | 72 | 95.6 |
Biocatalytic and Enzymatic Approaches
Recent advances in fluorinated compound biosynthesis enable alternative routes to key intermediates. Engineered E. coli strains expressing methylmalonyl-CoA synthase (MatB) and reductase (MCR) can assemble fluorinated hydroxy acid precursors from 2-fluoromalonic acid.
Key Biotransformation Steps:
- Enzymatic Activation: MatB converts 2-fluoromalonic acid to fluoromalonyl-CoA
- Reductive Assembly: MCR reduces the CoA ester to 2-fluoro-3-hydroxypropionic acid
- Chemical Coupling: Friedel-Crafts acylation attaches the hydroxyacid to the biphenyl core
Advantages Over Traditional Methods:
- Avoids hazardous fluorination reagents
- Enantiomeric excess >99% achieved through enzyme stereoselectivity
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor technology enhances safety and yield for exothermic steps:
- Pd-catalyzed couplings: Residence time 8-12 minutes at 110°C
- Fluorinations: Segmented gas-liquid flow prevents HF accumulation
Crystallization Optimization
Antisolvent crystallization using heptane/ethyl acetate mixtures (3:1 v/v) achieves:
- Particle size D90 < 50 μm
- Polymorph control through cooling rate modulation (0.5°C/min)
Comparative Methodological Analysis
Table 3: Synthetic vs. Biocatalytic Approaches
| Parameter | Traditional Synthesis | Biocatalytic Route |
|---|---|---|
| Overall Yield | 41% (4 steps) | 28% (3 steps) |
| E-Factor | 86 | 23 |
| Stereocontrol | Racemic | >99% ee |
| Capital Cost | High | Moderate |
| Scale-up Feasibility | Proven | Pilot-stage |
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-3’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The fluorine and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction would regenerate the hydroxy group.
Scientific Research Applications
(2-Fluoro-3’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or receptor ligands.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of (2-Fluoro-3’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares key structural and physicochemical properties of (2-Fluoro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid with related compounds:
Key Observations:
Lipophilicity : The biphenyl structure and trifluoromethoxy group in the target compound likely confer higher logP (~3.5–4.0) compared to simpler analogs like glycolic acid (logP ~-0.5) .
Bioactivity: Fluorinated aromatic acids, such as 2-Fluoro-3-(trifluoromethyl)phenylacetic acid, are intermediates in drug synthesis (e.g., nonsteroidal anti-inflammatory agents). The biphenyl analog may exhibit enhanced receptor binding due to increased steric bulk .
Solubility : The hydroxyacetic acid moiety improves aqueous solubility relative to purely aromatic fluorinated compounds, though the biphenyl core reduces it compared to glycolic acid .
Pharmacological Potential
While anandamide (a cannabinoid receptor ligand) lacks structural similarity, the target compound’s fluorinated aromatic system may mimic hydrophobic interactions critical for receptor binding . Its biphenyl structure could enhance blood-brain barrier penetration compared to smaller analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
